4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride
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Overview
Description
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a unique combination of a pyridazine ring, a diazepane ring, and a sulfonyl fluoride group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of a phenyl-substituted hydrazine with a suitable dicarbonyl compound to form the pyridazine ring . The diazepane ring is then introduced through a cyclization reaction involving a suitable diamine. Finally, the sulfonyl fluoride group is added using a sulfonylating agent such as sulfonyl chloride in the presence of a fluoride source .
Chemical Reactions Analysis
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Scientific Research Applications
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
4-(6-Phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyridaben: An acaricide used in agriculture.
Norflurazon: A herbicide used to control weeds.
The uniqueness of this compound lies in its combination of a pyridazine ring with a diazepane ring and a sulfonyl fluoride group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(6-phenylpyridazin-3-yl)-1,4-diazepane-1-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c16-23(21,22)20-10-4-9-19(11-12-20)15-8-7-14(17-18-15)13-5-2-1-3-6-13/h1-3,5-8H,4,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGNVZSCAONDLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)F)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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